1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a dichlorobenzyl group, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene through benzylic bromination using hydrogen peroxide and hydrobromic acid under light irradiation . This intermediate is then reacted with a pyrazole derivative under suitable conditions to introduce the pyrazole ring. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the benzylic bromination step can be performed in a microchannel reactor to enhance reaction efficiency and control . The subsequent steps are optimized for large-scale production, ensuring minimal waste and high atom economy.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyrazole and nitro functionalities.
2,6-Dichlorobenzonitrile: Contains the dichlorobenzyl group and a nitrile group instead of the pyrazole and carboxylic acid groups.
Uniqueness
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, nitro group, and carboxylic acid group allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C11H7Cl2N3O4 |
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Molecular Weight |
316.09 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) |
InChI Key |
OMLKYHYGGGAPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
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